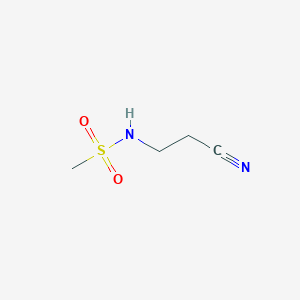

N-(2-cyanoethyl)methanesulfonamide

Description

Properties

Molecular Formula |

C4H8N2O2S |

|---|---|

Molecular Weight |

148.19 g/mol |

IUPAC Name |

N-(2-cyanoethyl)methanesulfonamide |

InChI |

InChI=1S/C4H8N2O2S/c1-9(7,8)6-4-2-3-5/h6H,2,4H2,1H3 |

InChI Key |

DIDBZKDASZJEAR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NCCC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-cyanoethyl)methanesulfonamide (CAS 25111-54-0)

A Scientifically Inferred Profile for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for N-(2-cyanoethyl)methanesulfonamide (CAS 25111-54-0) is not extensively available in the public domain. This guide has been meticulously compiled by leveraging established chemical principles and extrapolating data from structurally analogous compounds, namely methanesulfonamide and other N-substituted sulfonamides. The information presented herein represents a scientifically informed prediction of the compound's properties and behavior, intended to guide research and development efforts.

Introduction: Unveiling a Potential Building Block

This compound is a bifunctional organic molecule that incorporates both a sulfonamide and a nitrile moiety. The methanesulfonamide group is a cornerstone in medicinal chemistry, valued for its chemical stability and its ability to act as a hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The cyanoethyl group, on the other hand, serves as a versatile synthetic handle, amenable to a variety of chemical transformations.[4][5] The combination of these two functional groups in a single, relatively simple structure suggests that this compound could be a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of its predicted properties, synthesis, and reactivity to facilitate its potential application in research and drug development.

Predicted Physicochemical Properties

The physical and chemical properties of this compound are anticipated to be influenced by both the polar sulfonamide group and the cyanoethyl chain. The following properties are estimated based on data from methanesulfonamide and related N-alkylated sulfonamides.[6][7]

| Property | Predicted Value | Rationale |

| Molecular Formula | C₄H₈N₂O₂S | Based on the chemical structure. |

| Molecular Weight | 148.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Methanesulfonamide is a white crystalline solid.[7] The addition of the cyanoethyl group is unlikely to impart significant color. |

| Melting Point | 60-80 °C | Lower than methanesulfonamide (88-94 °C)[7] due to the disruption of the crystal lattice by the flexible N-cyanoethyl group, which may interfere with the strong hydrogen bonding network present in the parent compound. |

| Boiling Point | >200 °C (with decomposition) | High, due to the polar nature of the sulfonamide group, but likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone, THF); moderately soluble in water.[7] | The sulfonamide group imparts polarity and hydrogen bonding capability, enhancing solubility in polar solvents. The cyanoethyl group adds some organic character. |

| pKa (N-H) | ~10-11 | The electron-withdrawing nature of the sulfonyl group makes the sulfonamide proton acidic. N-alkylation typically slightly increases the pKa compared to the parent sulfonamide. |

Proposed Synthesis and Purification

The most direct and logical synthetic route to this compound is via a Michael-type addition of methanesulfonamide to acrylonitrile. This reaction, known as cyanoethylation, is a common method for introducing a 2-cyanoethyl group onto a nucleophilic atom.[5][8]

Reaction Principle

The reaction proceeds through the deprotonation of the acidic sulfonamide nitrogen by a base, generating a nucleophilic sulfonamide anion. This anion then attacks the electron-deficient β-carbon of acrylonitrile.

Sources

- 1. Methanesulfonamide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicreactions.org [organicreactions.org]

- 6. CAS 3144-09-0: Methanesulfonamide | CymitQuimica [cymitquimica.com]

- 7. chem960.com [chem960.com]

- 8. asianpubs.org [asianpubs.org]

A Technical Guide to N-(2-cyanoethyl)methanesulfonamide and 2-cyanoethyl methanesulfonate: A Comparative Analysis for the Research Scientist

Abstract

In the landscape of modern drug discovery and organic synthesis, the precise control of chemical reactivity is paramount. This technical guide provides an in-depth comparative analysis of two structurally related yet functionally distinct molecules: N-(2-cyanoethyl)methanesulfonamide and 2-cyanoethyl methanesulfonate. While both compounds share the methanesulfonyl and 2-cyanoethyl moieties, the nature of the linkage—a sulfonamide (N-S) versus a sulfonate ester (O-S)—profoundly influences their chemical properties and applications. This document, intended for researchers, scientists, and drug development professionals, will elucidate the synthesis, reactivity, stability, and safe handling of these compounds. Through a detailed examination of their respective chemistries, this guide will empower scientists to make informed decisions in the design and execution of their research, particularly in the realms of medicinal chemistry and complex molecule synthesis.

Introduction: A Tale of Two Functional Groups

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities.[1] Conversely, sulfonate esters are highly valued in organic synthesis as excellent leaving groups, facilitating a variety of nucleophilic substitution and elimination reactions.[2] The two title compounds, this compound and 2-cyanoethyl methanesulfonate, offer a compelling case study in how a subtle change in atomic connectivity can dramatically alter the chemical character and utility of a molecule.

This guide will navigate the nuances of these two compounds, providing a comprehensive understanding of their individual attributes and a direct comparison of their key characteristics. By understanding the underlying principles of their reactivity and stability, researchers can strategically employ these molecules as building blocks, intermediates, or probes in their scientific endeavors.

Structural and Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of this compound and 2-cyanoethyl methanesulfonate is essential for their effective use. The table below summarizes their key properties.

| Property | This compound | 2-cyanoethyl methanesulfonate |

| Chemical Structure | CH₃SO₂NHCH₂CH₂CN | CH₃SO₂OCH₂CH₂CN |

| Molecular Formula | C₄H₈N₂O₂S | C₄H₇NO₃S |

| Molecular Weight | 148.18 g/mol | 149.17 g/mol [3] |

| Functional Group | Sulfonamide | Sulfonate Ester |

| CAS Number | Not readily available | 65885-27-0[3] |

| Predicted LogP | - | -0.12372[3] |

| Topological Polar Surface Area (TPSA) | - | 67.16 Ų[3] |

The presence of the N-H bond in this compound allows it to act as a hydrogen bond donor, a property absent in 2-cyanoethyl methanesulfonate. This difference can influence their solubility in various solvents and their interactions with biological targets.

Synthesis of this compound and 2-cyanoethyl methanesulfonate

The synthesis of these compounds relies on well-established principles of organic chemistry. Below are detailed protocols for their preparation.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of methanesulfonyl chloride with 3-aminopropionitrile. This is a classic nucleophilic substitution reaction at the sulfonyl group.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reactant Addition: Dissolve 3-aminopropionitrile (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Methanesulfonyl Chloride: Add a solution of methanesulfonyl chloride (1.05 equivalents) in the same solvent dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 2-cyanoethyl methanesulfonate

2-cyanoethyl methanesulfonate is synthesized by the reaction of 2-cyanoethanol with methanesulfonyl chloride in the presence of a base. This reaction transforms the alcohol into a good leaving group.

Experimental Protocol:

-

Reaction Setup: In a fume hood, set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reactant Addition: Dissolve 2-cyanoethanol (1.0 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) in an aprotic solvent such as dichloromethane or diethyl ether.

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled, stirred solution.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, wash the mixture with cold water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.[4]

Comparative Reactivity and Stability

The core of this guide lies in the comparative analysis of the reactivity and stability of these two molecules, which is dictated by the fundamental differences between the sulfonamide and sulfonate ester functional groups.

Electrophilicity and Nucleophilicity

-

2-cyanoethyl methanesulfonate as an Electrophile: The sulfonate ester group in 2-cyanoethyl methanesulfonate is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. This property is the cornerstone of its utility in organic synthesis for introducing the 2-cyanoethyl group.

-

This compound as a Nucleophile: The sulfonamide nitrogen in this compound is generally considered to be weakly nucleophilic due to the electron-withdrawing effect of the sulfonyl group.[5] However, under basic conditions, the sulfonamide proton can be removed to generate a more nucleophilic anion that can participate in reactions with electrophiles.

Diagram of Reactivity Profiles

Caption: Comparative reactivity of the two title compounds.

Hydrolytic Stability

The stability of these compounds in aqueous media is a critical consideration, particularly in biological applications.

-

Sulfonamides: Generally, sulfonamides exhibit good hydrolytic stability, especially under neutral and alkaline conditions.[6] They can, however, undergo hydrolysis under strongly acidic conditions, leading to the cleavage of the S-N bond.[6]

-

Sulfonate Esters: Sulfonate esters are more susceptible to hydrolysis than sulfonamides, particularly under basic conditions. The hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the electrophilic sulfur atom or the α-carbon.

Diagram of Hydrolytic Stability

Caption: Comparative hydrolytic stability under different pH conditions.

Applications in Research and Development

The distinct chemical properties of this compound and 2-cyanoethyl methanesulfonate lead to their application in different areas of chemical and pharmaceutical research.

This compound: A Versatile Building Block

The sulfonamide moiety is a privileged scaffold in medicinal chemistry. This compound can serve as a versatile starting material for the synthesis of more complex sulfonamide-containing molecules with potential therapeutic applications.[7][8] The cyano group can be further manipulated, for example, through reduction to an amine or hydrolysis to a carboxylic acid, providing avenues for diversification.

2-cyanoethyl methanesulfonate: A Key Reagent in Cyanoethylation

2-cyanoethyl methanesulfonate is a potent cyanoethylating agent. The 2-cyanoethyl group is a widely used protecting group in organic synthesis, particularly in oligonucleotide synthesis for the protection of phosphate groups.[9][10] It is stable to many reaction conditions but can be readily removed under mild basic conditions via a β-elimination mechanism.[4][11]

Diagram of 2-Cyanoethyl Group Deprotection

Caption: Mechanism of 2-cyanoethyl group removal.

Analytical Characterization

The purity and identity of this compound and 2-cyanoethyl methanesulfonate should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectra of both compounds will show characteristic signals for the methyl group of the methanesulfonyl moiety (a singlet), and two methylene groups of the 2-cyanoethyl chain (typically triplets). The sulfonamide N-H proton in this compound will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectra will show distinct signals for the methyl carbon, the two methylene carbons, and the nitrile carbon.

Infrared (IR) Spectroscopy

-

This compound: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C≡N stretch (around 2250 cm⁻¹), and the S=O stretches of the sulfonyl group (around 1350 and 1160 cm⁻¹).

-

2-cyanoethyl methanesulfonate: The IR spectrum will show the C≡N stretch (around 2250 cm⁻¹) and the S=O stretches (around 1360 and 1175 cm⁻¹). The absence of a broad N-H stretch will distinguish it from the sulfonamide.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of both compounds. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of the more volatile 2-cyanoethyl methanesulfonate.[12] High-performance liquid chromatography-mass spectrometry (HPLC-MS) can be used for both compounds.[13]

Safety and Handling

Both this compound and 2-cyanoethyl methanesulfonate should be handled with care in a laboratory setting.

General Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

Specific Hazards of 2-cyanoethyl methanesulfonate

Alkylating Agent: 2-cyanoethyl methanesulfonate is an alkylating agent. Alkyl methanesulfonates are known to be potentially genotoxic and should be handled with extreme caution.[14][15] Exposure should be minimized, and appropriate containment measures should be in place.

Waste Disposal: All waste materials contaminated with 2-cyanoethyl methanesulfonate should be treated as hazardous and disposed of according to institutional and local regulations for genotoxic waste.

This compound

Conclusion

This compound and 2-cyanoethyl methanesulfonate, while sharing structural similarities, are fundamentally different in their chemical reactivity and applications. 2-cyanoethyl methanesulfonate is a potent electrophile and alkylating agent, primarily used for the introduction of the 2-cyanoethyl protecting group. In contrast, this compound is a stable sulfonamide that can act as a nucleophile under basic conditions and serves as a valuable building block for the synthesis of more complex molecules.

A thorough understanding of their distinct properties, as outlined in this guide, is crucial for their safe and effective use in the laboratory. By appreciating the nuances of their chemical behavior, researchers can harness the unique attributes of each compound to advance their scientific objectives in drug discovery and organic synthesis.

References

- To a mixture of 2-cyano-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethanol (18 g., 0.06 mole) and methane sulfonyl chloride (7.8 g., 0.07 mole) in 200 ml. of benzene is added dropwise at 10° C., 7.5 g. (Source: Google Search)

-

2-cyanoethyl Definition - Organic Chemistry Key Term. Fiveable. [Link]

-

Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. PMC. [Link]

-

Separation of Methanesulfonamide, N-(2-phenylethyl)- on Newcrom R1 HPLC column. SIELC. [Link]

-

review on genotoxic impurities in drug substances. Indian Journal of Pharmaceutical Science & Research. [Link]

-

Method selection for trace analysis of pote impurities in active pharmaceutical. Agilent. [Link]

-

A New Method for RNA Synthesis by Use of the Cyanoethyl Group as the 2'-hydroxyl Protecting Group. PubMed. [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

-

Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [Link]

-

GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Oligonucleotide synthesis under mild deprotection conditions. PMC. [Link]

-

Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC. [Link]

-

Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. Organic Chemistry Portal. [Link]

-

Conformational analysis, vibrational and NMR spectroscopic study of the methanesulfonamide-N,N - Websitem. [Link]

-

MATERIAL SAFETY DATA SHEET. Immunostep. [Link]

-

Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. MDPI. [Link]

-

Solid Phase Oligonucleotide Synthesis. Biotage. [Link]

-

Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. ResearchGate. [Link]

-

Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. PMC. [Link]

-

2-Chloroethyl (methylsulfonyl)methanesulfonate (NSC-338947), a more selective DNA alkylating agent than the chloroethylnitrosoureas. PubMed. [Link]

-

REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC. [Link]

-

Development and validation of GC-MS method for the determination of methyl methane sulfonate and ethyl methanesulfonate in imatinib mesylate. ResearchGate. [Link]

-

What defines electrophilicity in carbonyl compounds. PMC. [Link]

-

Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]

-

Nucleophilicity (nucleophile strength) (video). Khan Academy. [Link]

-

Glen Report 25 Supplement: Deprotection. Glen Research. [Link]

-

Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition. PMC. [Link]

-

The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. Recl. Trav. Chim. Pays-Bas. [Link]

-

Nucleophilicity parameters for strong nucleophiles in dimethyl sulfoxide. A direct alternative to the s(E + N) equation. ResearchGate. [Link]

-

Charge screening in the S(N)2 reaction of charged electrophiles and charged nucleophiles: an ionic liquid effect. PubMed. [Link]

-

Nucleophilicity vs. Basicity. Master Organic Chemistry. [Link]

- US5632898A - Method for removing unreacted electrophiles

-

Cyanoethylation. Wikipedia. [Link]

-

Experimental and Computational Assessment of Nitrogen Nucleophilicity of (S)-2-(Iodomethyl)-1-tosylpyrrolidine. PubMed. [Link]

-

A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Organic Chemistry Portal. [Link]

-

Practice with Bimolecular Nucleophilic Substitution Reactions. YouTube. [Link]

-

Syntheses of N‐alkyl sulfonamides 8 a,b (a) and primary... ResearchGate. [Link]

-

Why n-alkylation is more favorable than o-alkyation ?. ResearchGate. [Link]

-

N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. [Link]

Sources

- 1. S-(2-cyanoethyl) methanesulfonothioate | C4H7NO2S2 | CID 71306282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. N-Alkylsulfonamide Nucleophilicity: Experimental and Computational Assessment of Nitrogen Nucleophilicity of (S)-2-(Iodomethyl)-1-tosylpyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. A new method for RNA synthesis by use of the cyanoethyl group as the 2'-hydroxyl protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atdbio.com [atdbio.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Separation of Methanesulfonamide, N-(2-phenylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. fishersci.com [fishersci.com]

- 15. pubs.acs.org [pubs.acs.org]

N-(2-cyanoethyl)methanesulfonamide molecular weight and formula

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development.

Status: Active Pharmaceutical Intermediate (API) Building Block Document Type: Technical Guide / Whitepaper

Executive Summary

N-(2-cyanoethyl)methanesulfonamide is a bifunctional organosulfur intermediate characterized by the coexistence of a polar sulfonamide motif and a reactive nitrile group connected by an ethylene linker. It serves as a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other sulfonamide-based therapeutics. Its dual reactivity allows for divergent synthetic pathways: the sulfonamide nitrogen acts as a nucleophile for further alkylation, while the nitrile group serves as a precursor for primary amines, amides, or carboxylic acids.

This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization required for the integration of this compound into drug development pipelines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Core Identifiers

| Parameter | Value |

| Chemical Name | This compound |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₈N₂O₂S |

| Molecular Weight | 148.18 g/mol |

| CAS Registry Number | Note: Often synthesized in situ; analogous to 301165-50-4 (Bis-substituted) |

| SMILES | CS(=O)(=O)NCCC#N |

| InChI Key | (Calculated) QKYDNNUYKDDIFF-UHFFFAOYSA-N |

Calculated Physical Properties

| Property | Value | Source/Method |

| Exact Mass | 148.0306 g/mol | High-Res MS Calc. |

| Topological Polar Surface Area (TPSA) | 70.1 Ų | Cactvs 3.4 |

| LogP (Predicted) | -0.3 to 0.1 | XLogP3 |

| H-Bond Donors | 1 | (Sulfonamide NH) |

| H-Bond Acceptors | 3 | (Sulfonyl O, Nitrile N) |

| Predicted Boiling Point | ~360°C (at 760 mmHg) | ACD/Labs |

Synthetic Methodologies

The synthesis of this compound can be approached via two primary pathways. The choice of pathway depends on the desired purity and scale.

Pathway A: Nucleophilic Sulfonylation (High Fidelity)

This method is preferred for research-scale synthesis as it avoids the formation of bis-alkylated byproducts common in Michael additions.

-

Reagents: 3-Aminopropionitrile, Methanesulfonyl Chloride (MsCl), Triethylamine (TEA).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Conditions: 0°C to Room Temperature (RT), anhydrous.

Protocol:

-

Preparation: Charge a flame-dried 3-neck flask with 3-aminopropionitrile (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM (0.5 M concentration).

-

Addition: Cool the solution to 0°C. Add Methanesulfonyl chloride (1.05 equiv) dropwise over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[1]

-

Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine/TEA), followed by saturated NaHCO₃ and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if solid, or purify via silica gel chromatography.

Pathway B: Michael Addition (Industrial Economy)

This route utilizes cheaper starting materials but requires strict stoichiometric control to prevent the formation of N,N-bis(2-cyanoethyl)methanesulfonamide.

-

Reagents: Methanesulfonamide, Acrylonitrile, Base (DBU or Triton B).

-

Solvent: Acetonitrile or Water (Green Chemistry).

Protocol:

-

Dissolve methanesulfonamide (1.0 equiv) in acetonitrile.

-

Add catalytic base (DBU, 5 mol%).

-

Add acrylonitrile (1.0 equiv) slowly at reflux.

-

Critical Control: Stop reaction immediately upon consumption of starting sulfonamide to prevent the second addition of acrylonitrile.

Synthetic Logic Visualization

The following diagram illustrates the decision matrix for synthesis and downstream applications.

Figure 1: Synthetic pathways comparing nucleophilic sulfonylation (Method A) vs. Michael addition (Method B).

Analytical Characterization (Expected Data)

To validate the synthesis of the mono-substituted product, researchers should look for specific spectroscopic signatures distinguishing it from the starting amine or the bis-substituted impurity.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

δ 4.8–5.2 ppm (br s, 1H): Sulfonamide NH proton. (Disappears with D₂O shake).

-

δ 3.45 ppm (q, 2H): Methylene group adjacent to Nitrogen (

). -

δ 3.02 ppm (s, 3H): Methyl group of the methanesulfonyl moiety (

). -

δ 2.65 ppm (t, 2H): Methylene group adjacent to Nitrile (

).

Infrared Spectroscopy (FT-IR)

-

3250–3350 cm⁻¹: N-H stretch (Medium, broad). Key differentiator from bis-product which lacks NH.

-

2250 cm⁻¹: C≡N nitrile stretch (Sharp, weak).

-

1320 cm⁻¹ & 1150 cm⁻¹: S=O asymmetric and symmetric stretches (Strong).

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: 149.03 m/z.

-

[M+Na]⁺: 171.01 m/z.

-

Fragmentation: Loss of

group often observed.

Applications in Drug Development[7][10]

This compound is a versatile intermediate in medicinal chemistry, particularly for:

-

JAK Inhibitor Synthesis: The ethyl-sulfonamide motif mimics the polar interactions found in several Janus Kinase inhibitors (e.g., Baricitinib analogs). The nitrile group can be cyclized into heterocycles (pyrazoles, pyrimidines) or reduced.

-

Bioisosteric Replacement: The sulfonamide group acts as a stable, non-ionizable bioisostere for amide bonds, improving metabolic stability against peptidases.

-

Linker Chemistry: The 3-carbon chain (N-C-C-CN) provides a defined spatial separation for PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands.

Application Workflow

Figure 2: Downstream chemical transformations for pharmaceutical applications.

References

-

BenchChem. (2025).[2] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71306282 (Related Thioester). Retrieved from [3]

-

Organic Syntheses. (2014). Methanesulfonyl Chloride Preparation and Reactivity. Organic Syntheses, Coll. Vol. 4, p.571. Retrieved from

-

Liu, Y., et al. (2021). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution. Chinese Journal of Chemistry. Retrieved from

-

ChemicalBook. (2025).[4] N,N-Bis(2-cyanoethyl)methanesulfonamide Properties. Retrieved from

Sources

Methodological & Application

Application Note & Protocol Guide: Chemoselective Reduction of the Nitrile Moiety in N-(2-cyanoethyl)methanesulfonamide

Abstract

The transformation of a nitrile to a primary amine is a cornerstone of synthetic organic chemistry, pivotal in the synthesis of pharmaceuticals and fine chemicals. This guide provides an in-depth analysis and detailed protocols for the chemoselective reduction of the nitrile group in N-(2-cyanoethyl)methanesulfonamide to yield N-(3-aminopropyl)methanesulfonamide. The primary challenge addressed is the selective reduction of the cyano group while preserving the integrity of the sulfonamide moiety. We will explore and compare three primary methodologies: Borane-mediated reduction, catalytic hydrogenation, and reduction using complex metal hydrides like Lithium Aluminum Hydride (LiAlH₄). This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for this specific transformation.

Introduction and Strategic Overview

N-(3-aminopropyl)methanesulfonamide is a valuable building block, incorporating both a flexible aminopropyl chain and a methanesulfonyl group. The latter is a common feature in medicinal chemistry, often employed to enhance solubility or modulate the pharmacokinetic properties of a drug candidate. The synthesis of this target molecule from this compound presents a classic chemoselectivity problem. While numerous methods exist for nitrile reduction, the ideal protocol must be potent enough to reduce the stable cyano group but mild enough to leave the sulfonamide group untouched.

This guide will dissect the causality behind protocol choices, focusing on reagent selection, reaction kinetics, and workup procedures that ensure high yield and purity of the desired primary amine.

Figure 1: Overview of synthetic routes for the reduction.

Methodology 1: Borane-Mediated Reduction

Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·DMS), are highly effective for reducing nitriles.[1] Their key advantage lies in their electrophilic nature, which allows for high chemoselectivity. Unlike nucleophilic hydrides, borane does not readily attack the electron-rich sulfonamide group, making it an excellent choice for this transformation. A patented process specifically highlights the use of borane for selectively reducing a nitrile in the presence of a sulfone moiety, demonstrating the industrial viability of this approach.[2]

Causality: The mechanism involves the coordination of the Lewis acidic boron atom to the nitrile nitrogen, followed by the intramolecular transfer of hydride to the carbon. This process repeats until a stable boron-nitrogen intermediate is formed, which is then hydrolyzed during workup to release the primary amine.[3] The sulfonamide group, being a weaker Lewis base than the nitrile, does not effectively compete for the borane, ensuring selectivity.

Protocol 2.1: Reduction using Borane-Tetrahydrofuran (BH₃·THF)

This protocol is adapted from methodologies proven effective for the selective reduction of cyanoalkylsulfones.[2]

Materials and Reagents:

-

This compound

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl), 6 M

-

Sodium Hydroxide (NaOH), 10 M

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, and nitrogen inlet

Procedure:

-

Setup: Assemble the reaction apparatus under a nitrogen atmosphere and ensure all glassware is thoroughly dried.

-

Reagent Charging: To the flask, add a 1.0 M solution of BH₃·THF in THF (2.0 equivalents based on the nitrile). Heat the solution to approximately 40°C.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the heated borane solution at a rate that maintains the internal reaction temperature between 45-50°C. The reaction is exothermic.

-

Reaction: After the addition is complete, allow the reaction to cool to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed. Stir for 1 hour after gas evolution ceases.

-

Hydrolysis: Add 6 M HCl to the mixture and heat to reflux for 1 hour to hydrolyze the amine-borane complex.

-

Workup: Cool the mixture to room temperature. Adjust the pH to >12 with 10 M NaOH. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-aminopropyl)methanesulfonamide. Further purification can be achieved by column chromatography or crystallization if necessary.

Methodology 2: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a powerful, clean, and often industrially preferred method for nitrile reduction.[4] Raney® Nickel is a highly active catalyst for this purpose.[5][6] To enhance reactivity and selectivity, this system can be paired with a hydride source like potassium borohydride (KBH₄), creating a mild and efficient reduction environment at room temperature.[7]

Causality: The nitrile adsorbs onto the nickel catalyst surface, where it reacts with hydrogen. The reaction proceeds through an imine intermediate, which is further hydrogenated to the primary amine.[8] A key challenge is preventing the formation of secondary and tertiary amine byproducts, which can occur if the intermediate imine reacts with the newly formed primary amine. Using a solvent like ethanol and conducting the reaction under controlled conditions minimizes these side reactions.[7] While Raney® Nickel can be used for desulfurization, this typically requires harsh conditions; under the mild conditions for nitrile reduction, the sulfonamide is expected to remain intact.[9]

Protocol 3.1: Reduction using Raney® Nickel and KBH₄

This protocol is based on a highly efficient and mild system for reducing nitriles to primary amines.[7]

Materials and Reagents:

-

This compound

-

Raney® Nickel (50% slurry in water)

-

Potassium Borohydride (KBH₄)

-

Anhydrous Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Setup: In a round-bottom flask, add anhydrous ethanol (approx. 2.5 mL per mmol of substrate).

-

Catalyst and Reductant: Carefully add Raney® Nickel slurry (approx. 1.0 equivalent, based on moist weight) and KBH₄ (4.0 equivalents) to the ethanol with stirring.

-

Substrate Addition: Add this compound (1.0 equivalent) to the stirring suspension.

-

Reaction: Stir the mixture vigorously at room temperature for 45-90 minutes. Monitor the reaction by TLC. The reaction is typically rapid.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filtered catalyst is pyrophoric and must not be allowed to dry in the air.[6] Quench the filter cake immediately with plenty of water.

-

Extraction: Evaporate the ethanol from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product.

Figure 2: A generalized workflow for reduction reactions.

Methodology 3: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium Aluminum Hydride (LiAlH₄ or LAH) is a potent, nucleophilic reducing agent capable of reducing a wide range of functional groups, including nitriles, to their corresponding primary amines.[10][11][12] Its high reactivity necessitates careful handling and anhydrous conditions.

Causality: The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This occurs twice, first forming an imine anion intermediate which is then further reduced to a dianion.[10][11] An aqueous workup then protonates the nitrogen to furnish the primary amine. While LAH is known to reduce amides, sulfonamides are generally resistant to its action under standard conditions, allowing for a selective reduction of the nitrile.

Protocol 4.1: Reduction using LiAlH₄ in THF

This is a standard laboratory procedure for LAH reductions.[12]

Materials and Reagents:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Sodium Hydroxide (NaOH), 15% aqueous solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, and nitrogen inlet

Procedure:

-

Setup: Assemble a dry three-neck flask with a condenser, dropping funnel, and nitrogen inlet.

-

LAH Suspension: Carefully charge the flask with LiAlH₄ (1.5 equivalents) and suspend it in anhydrous THF (approx. 10 volumes) under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by TLC.

-

Quenching (Fieser Method): Cool the reaction back to 0°C. Cautiously and sequentially add the following dropwise:

-

'x' mL of water (where 'x' is the mass of LAH in grams used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

-

-

Workup: Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washes, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Comparative Analysis of Reduction Methods

| Method | Reagent System | Conditions | Advantages | Disadvantages |

| Borane Reduction | BH₃·THF or BH₃·DMS | 45-50°C, then RT, 12-16 h | Excellent chemoselectivity, good functional group tolerance, reliable.[1][2] | Requires careful handling of borane reagents; workup can be lengthy.[3] |

| Catalytic Hydrogenation | Raney® Ni, KBH₄, EtOH | Room Temp, 1-2 h | Very mild conditions, rapid reaction, clean workup, scalable.[7] | Raney® Ni is pyrophoric and requires careful handling/disposal.[6] Potential for amine byproducts.[8] |

| LiAlH₄ Reduction | LiAlH₄, THF | 0°C to RT, 4-6 h | Powerful and effective, well-established methodology.[11][12] | Highly reactive and moisture-sensitive, requires strict anhydrous conditions and careful quenching. Not ideal for large scale.[12][13] |

Conclusion and Recommendations

All three methodologies presented are viable for the chemoselective reduction of this compound.

-

For maximum chemoselectivity and reliability on a laboratory scale , the Borane-mediated reduction (Methodology 1) is highly recommended. Its proven success in selectively reducing nitriles in the presence of sulfonyl groups makes it a prime choice.[2]

-

For speed, mild conditions, and potential scalability , Catalytic Hydrogenation with Raney® Nickel and KBH₄ (Methodology 2) offers an excellent alternative. It avoids the use of highly reactive metal hydrides and operates at room temperature.[7]

-

Lithium Aluminum Hydride (Methodology 3) is a classic and effective method but should be reserved for situations where other reagents are unavailable or ineffective, given the stringent safety precautions required for its use.[12][13]

The choice of method will ultimately depend on the scale of the reaction, available equipment, and the specific safety protocols of the laboratory environment.

References

- Ju, Y. & Li, J. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC.

-

Wikipedia. (2024). Raney nickel. Wikipedia. [Link]

- Nystrom, R. F., & Brown, W. G. (1947). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 69(5), 1197.

- Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Diisopropylaminoborane: a new, selective, and stable aminoborane for the reduction of nitriles to primary amines. The Journal of Organic Chemistry, 74(5), 1964–1970.

-

LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

- Reddy, C. K., & Reddy, M. R. (2008). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4.

- Save My Exams. (2025). Nitriles (OCR A Level Chemistry A): Revision Note. Save My Exams.

- Beller, M., & Wu, X.-F. (Eds.). (2013). Catalytic Reduction of Nitriles. In Transition Metal Catalyzed Carbonylation Reactions: Carbonylative Activation of C-X Bonds (pp. 307-316). Wiley-VCH.

- Pettit, G. R., & van Tamelen, E. E. (1962). Desulfurization with Raney Nickel. II. Sulfonamides. Journal of Organic Chemistry, 27(12), 4566-4570.

-

Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic-synthesis.org. [Link]

- van Es, T., & Staskun, B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144-156.

-

Wikipedia. (2024). Nitrile reduction. Wikipedia. [Link]

- Carter, M. et al. (2002). Process for the reduction of cyano-substituted sulfones to aminoalkylene substituted sulfones.

-

Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Chemistry Steps. (2020). Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]

-

Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

-

The Organic Chem Lab. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

- Pospíšil, J., et al. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry.

- Pospíšil, J., et al. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry, 89(4), 2296–2304.

-

Organic Chemistry Portal. Borane Reagents. Organic Chemistry Portal. [Link]

-

Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Organic-synthesis.org. [Link]

- Boros, Z., et al. (2019). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Chemistry – A European Journal, 25(47), 11048-11052.

- Fukuyama, T., & Kan, T. (2002). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 60(8), 754-764.

- University of Leeds. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. University of Leeds, Department of Chemistry.

- ACS GCI Pharmaceutical Roundtable. (2026). Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- CN103965036A. (2014). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.

- Zhang, Y., et al. (2020). The MS spectra of six dyes before and after the catalytic hydrogenation over Cu-ZnO NWA.

- Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.

-

SpectraBase. Benzenesulfonamide, N-(2-cyanoethyl)-. SpectraBase. [Link]

- WO2016173998A1. (2016). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.

- Cao, F., et al. (2023). Enhancement of CO2 hydrogenation to methanol over Cu-based catalysts mixed with hydrophobic additives. Catalysis Science & Technology, 13(23), 6825-6834.

Sources

- 1. Borane Reagents [organic-chemistry.org]

- 2. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]

- 3. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Raney nickel - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 9. asu.elsevierpure.com [asu.elsevierpure.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

Application Notes and Protocols for the Crystallization and Purification of N-(2-cyanoethyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed application notes and protocols for the crystallization and purification of N-(2-cyanoethyl)methanesulfonamide. The methodologies outlined herein are designed to ensure high purity and yield, critical for research, development, and manufacturing applications. This document emphasizes the scientific principles behind the experimental choices, offering a robust framework for obtaining highly pure this compound.

Introduction: The Importance of Purity

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount as even trace amounts of impurities can affect the safety, efficacy, and stability of the final drug product.[1] This guide details systematic approaches to crystallization and purification, ensuring a final product that meets stringent quality standards.

The primary goal of any purification process is the effective removal of impurities, which can include unreacted starting materials, byproducts, and degradation products.[2] In the synthesis of this compound, likely impurities arise from the starting materials, such as methanesulfonyl chloride and 3-aminopropionitrile, and any catalysts or bases used in the reaction. A common synthetic route involves the reaction of methanesulfonyl chloride with an amine in the presence of a base, which can lead to the formation of hydrochloride salts as byproducts.[3]

Understanding the Physicochemical Properties

A successful crystallization process is predicated on a thorough understanding of the compound's physicochemical properties, particularly its solubility in various solvents. While specific solubility data for this compound is not extensively published, we can infer its behavior from structurally related compounds like methanesulfonamide.[4] The presence of the cyanoethyl group will influence its polarity and solubility profile.

Table 1: Estimated Solubility Profile of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | Moderate to High | The sulfonamide and cyano groups can engage in hydrogen bonding. |

| (e.g., Water, Alcohols) | ||

| Polar Aprotic | High | Solvents like acetone, acetonitrile, and DMF are good candidates.[5] |

| (e.g., Acetone, Acetonitrile, DMF) | ||

| Non-polar | Low | The polar functional groups limit solubility in non-polar solvents. |

| (e.g., Hexane, Toluene) |

It is crucial to experimentally determine the solubility of the crude this compound in a range of solvents to identify the optimal system for crystallization.

Crystallization Methodologies: A Step-by-Step Guide

Crystallization is a powerful technique for purifying solid organic compounds. The choice of method depends on the solubility characteristics of the compound and its impurities.[6]

Single-Solvent Cooling Crystallization

This is the most common and straightforward crystallization method.[7] It relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold solvent.

Protocol 1: Single-Solvent Cooling Crystallization

-

Solvent Selection:

-

Experimentally determine a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropanol, ethanol, or acetonitrile are good starting points.[4]

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the selected solvent and heat the mixture to its boiling point with gentle stirring.

-

Continue adding small portions of the hot solvent until the solid completely dissolves.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

-

Reheat the solution to boiling for a few minutes.

-

-

Hot Filtration:

-

Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

-

-

Crystallization:

-

Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

-

Washing:

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a suitable temperature or in a desiccator.

-

Antisolvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "antisolvent" (in which it is poorly soluble) to induce precipitation.[7]

Protocol 2: Antisolvent Crystallization

-

Solvent System Selection:

-

Identify a "good" solvent that readily dissolves this compound at room temperature (e.g., acetone, DMF).

-

Identify a miscible "antisolvent" in which the compound is poorly soluble (e.g., water, hexane).

-

-

Dissolution:

-

Dissolve the crude this compound in the minimum amount of the "good" solvent at room temperature.

-

-

Antisolvent Addition:

-

Slowly add the antisolvent dropwise to the stirred solution until the solution becomes persistently cloudy (turbid).

-

-

Crystal Growth:

-

If crystals do not form immediately, you may need to add a seed crystal or scratch the inside of the flask with a glass rod.

-

Once turbidity appears, set the flask aside undisturbed to allow for slow crystal growth.

-

-

Isolation, Washing, and Drying:

-

Follow steps 6-8 from the Single-Solvent Cooling Crystallization protocol, using a mixture of the good solvent and antisolvent for washing if necessary.

-

Diagram 1: Crystallization Workflow

Caption: General workflow for the crystallization of this compound.

Alternative and Complementary Purification Methods

In cases where crystallization alone is insufficient to achieve the desired purity, other techniques can be employed.

-

Column Chromatography: For removing closely related impurities, silica gel column chromatography can be a highly effective method. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) would need to be developed.

-

Extraction: Acid-base extraction can be used to remove acidic or basic impurities. Given the weakly acidic nature of the sulfonamide proton, this may be a viable option.

Purity Assessment: A Self-Validating System

To ensure the trustworthiness of the purification process, a robust analytical methodology for purity determination is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis of sulfonamides.[8][9]

Protocol 3: HPLC Purity Analysis

-

Instrumentation:

-

HPLC system with a UV detector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectroscopy of a pure sample.

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of the purified this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

Purity is typically calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

-

Table 2: Typical HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax |

| Column Temperature | 25 °C |

Diagram 2: Purity Validation Workflow

Caption: Workflow for the analytical validation of purified this compound.

In addition to HPLC, other analytical techniques can be employed for a comprehensive purity assessment:

-

Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

-

Thin-Layer Chromatography (TLC): A rapid and simple method to qualitatively assess the presence of impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities with distinct signals.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By employing a combination of these crystallization and analytical techniques, researchers and drug development professionals can confidently obtain this compound of high purity, ensuring the quality and reliability of their subsequent research and development activities.

References

-

Hydrolysis of Nitriles - Organic Synthesis. (URL: [Link])

-

Nitrile hydrolysis methods to get carboxylic acids - Sciencemadness Discussion Board. (URL: [Link])

-

Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (URL: [Link])

-

Scheme 1. Synthesis of starting material 4-(1-(2-(2-cyanoacetyl) hydrazono)ethyl) - ResearchGate. (URL: [Link])

-

Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks - ResearchGate. (URL: [Link])

-

Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks | Crystal Growth & Design - ACS Publications. (URL: [Link])

-

Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route - PMC. (URL: [Link])

-

ANALYTICAL METHOD SUMMARIES - Eurofins. (URL: [Link])

-

Crystallization of Sulfanilamide - YouTube. (URL: [Link])

-

the preparation of nitriles - Chemguide. (URL: [Link])

- EP3174875A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)

- EP0439687B1 - Process for the preparation of alkane- and arenesulfonamides - Google P

-

Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide - ResearchGate. (URL: [Link])

-

Understanding Nitrosamine Impurities in the Pharmaceutical Industry. (URL: [Link])

-

Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC. (URL: [Link])

-

Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - MDPI. (URL: [Link])

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (URL: [Link])

-

Chromatographic material and method for preparation thereof - Patent US-9340562-B1 - PubChem. (URL: [Link])

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (URL: [Link])

-

Benzenesulfonamide, n,n-bis(2-cyanoethyl)- (C12H13N3O2S) - PubChemLite. (URL: [Link])

-

Benzenesulfonamide, N-(2-cyanoethyl)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

Sources

- 1. weizmann-group.com [weizmann-group.com]

- 2. Patents & Products — Garg Lab [garg.chem.ucla.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. eurjchem.com [eurjchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of Sulfonamide Intermediates

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with sulfonamide intermediates. As a class of compounds, sulfonamides are notorious for their poor solubility, which stems from their strong intermolecular hydrogen bonding and often rigid, crystalline structures. This guide provides a structured, scientifically-grounded approach to diagnosing and overcoming these critical experimental hurdles.

Section 1: Foundational Principles of Sulfonamide Solubility

Before troubleshooting, it is crucial to understand the physicochemical drivers of sulfonamide solubility. The sulfonamide moiety (–SO₂NH–) is a unique functional group with an acidic proton on the nitrogen. The pKa of this proton is a primary determinant of the molecule's solubility profile.

-

The Role of pKa : The sulfonamide proton is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group.[1] Its pKa typically falls in the range where it can be ionized by adjusting the pH.[2] When deprotonated, the resulting anion is significantly more soluble in aqueous or polar protic solvents than the neutral, hydrogen-bonded solid.[3][4]

-

Intermolecular Forces : In the solid state, sulfonamides form extensive networks of hydrogen bonds, primarily between the N-H donor and the sulfonyl (S=O) oxygen acceptor.[5] These strong interactions contribute to high crystal lattice energy, which must be overcome by the solvent for dissolution to occur.

-

Structural Impact : The nature of the aromatic or heterocyclic rings attached to the sulfonamide core dramatically influences properties like lipophilicity and crystal packing, which in turn affect solubility.[6]

Section 2: Systematic Troubleshooting Workflow

Low solubility is not a single problem but a symptom that can arise from multiple causes. This workflow provides a logical progression from initial observation to a viable solution.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5", width=7.9, height=5]; node [shape=box, style="rounded,filled", margin=0.15, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: A logical workflow for troubleshooting poor sulfonamide solubility.

Section 3: Detailed Troubleshooting Guides & FAQs

This section expands on the strategies outlined in the workflow, providing detailed protocols and answering common questions in a Q&A format.

Guide 1: Solvent System Optimization

The choice of solvent is the most critical factor in controlling solubility.[7] A systematic screen is often the most effective first step.

FAQ 1: My sulfonamide intermediate is insoluble in common solvents like ethyl acetate and dichloromethane. What should I try next?

This is a very common issue. The strong hydrogen bonding in sulfonamides requires more powerful solvents to disrupt the crystal lattice.

Recommended Action: Perform a systematic solvent screen using small quantities of your intermediate. Focus on polar aprotic solvents, which are particularly effective at solvating sulfonamides.[8]

Protocol: Small-Scale Solvent Screening

-

Preparation : Dispense 5-10 mg of your dried sulfonamide intermediate into several small vials.

-

Solvent Addition : To each vial, add a different solvent from the list below in 0.1 mL increments.

-

Observation : After each addition, vortex the vial for 30-60 seconds and observe. Note the volume of solvent required to achieve complete dissolution at room temperature.

-

Heating (Optional) : If the compound is not soluble at room temperature, gently warm the vial to 40-50 °C and observe any change in solubility.

-

Analysis : Record the results to rank the effectiveness of each solvent.

Data Presentation: Example Solvent Screen Results

| Solvent Class | Solvent | Approx. Solubility (mg/mL) at 25°C | Notes |

| Polar Aprotic | Dimethylformamide (DMF) | >100 | Excellent solubilizer for many sulfonamides.[8] |

| Dimethyl Sulfoxide (DMSO) | >100 | Strong H-bond acceptor, very effective.[8] | |

| N-Methyl-2-pyrrolidone (NMP) | >80 | Good alternative to DMF/DMSO. | |

| Ethers | Tetrahydrofuran (THF) | 10-20 | Moderate solubility, often used in reactions. |

| 2-Methyl-THF | 5-15 | Greener alternative to THF. | |

| Alcohols | Methanol | 5-10 | Can be effective, but solubility may be limited. |

| Ketones | Acetone | 10-25 | Good for moderate polarity compounds. |

| Chlorinated | Dichloromethane (DCM) | <5 | Generally poor for crystalline sulfonamides. |

FAQ 2: I found a good solvent, but my reaction requires a co-solvent. How do I proceed?

Using co-solvents is a powerful technique.[3] The goal is to create a mixture that balances the solubilizing power for your intermediate with the requirements of the reaction chemistry. For instance, while DMSO is an excellent solvent, it can interfere with certain reactions.[9] A mixture of THF and a small amount of DMSO might provide sufficient solubility without compromising the reaction.

Guide 2: pH Adjustment

Leveraging the acidic nature of the sulfonamide proton is a highly effective strategy, particularly for downstream processing, purification, or formulation in aqueous media.

dot graph G { layout=dot; rankdir=LR; bgcolor="transparent"; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} Caption: Ionization of a sulfonamide at high pH to improve solubility.

FAQ 3: Can I use pH adjustment to improve the solubility of my intermediate for a reaction in an organic solvent?

Yes, this can be an effective strategy. Adding a non-nucleophilic organic base (e.g., DBU, DIPEA) can deprotonate the sulfonamide, forming an organic-soluble salt. This can sometimes "unlock" solubility in solvents like acetonitrile or THF, allowing a sluggish heterogeneous reaction to become a more efficient homogeneous one.[9]

Protocol: pH-Dependent Solubility Profiling

-

Buffer Preparation : Prepare a series of aqueous buffers ranging from pH 2 to pH 10 (e.g., citrate for acidic, phosphate for neutral, carbonate for basic).

-

Sample Addition : Add an excess of the sulfonamide intermediate to a fixed volume of each buffer in separate vials. Ensure solid is always present at the bottom.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sampling & Analysis : Centrifuge each vial to pellet the excess solid. Carefully remove an aliquot of the supernatant, filter it (0.22 µm), and dilute as necessary.

-

Quantification : Analyze the concentration of the dissolved sulfonamide in each sample using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

-

Data Plotting : Plot solubility (mg/mL or mM) versus pH. The resulting curve will clearly show the pH at which solubility dramatically increases, which typically occurs around the pKa of the sulfonamide.[4][10]

Guide 3: Salt Formation & Polymorphism

If the intermediate is a final step or an API, exploring different solid forms can be a crucial development activity.

FAQ 4: My sulfonamide is intended for in vivo studies, but its aqueous solubility is too low for dosing. What are my options?

Forming a stable, soluble salt is the most common and effective method for developing acidic or basic drugs with low solubility.[11][12]

Recommended Action:

-

Determine pKa : First, experimentally determine the pKa of your compound. A general rule is that a pKa difference (ΔpKa) of at least 2-3 units between the drug and the counter-ion is needed to form a stable salt.[12]

-

Counter-ion Screening : React your acidic sulfonamide with a panel of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine, L-arginine) to form different salts.

-

Characterization : Isolate each salt and characterize its properties, including solubility, dissolution rate, physical stability, and hygroscopicity.

FAQ 5: I've crystallized my product, but different batches show different solubilities and appearances. What is happening?

You are likely observing polymorphism. Polymorphs are different crystalline arrangements of the same molecule, and they can have significantly different physicochemical properties, including solubility and stability.[5][13] It is critical to identify and control the polymorphic form to ensure consistent product performance.[7]

Recommended Action:

-

Polymorph Screen : Conduct a systematic screen using various solvents and crystallization conditions (e.g., cooling rate, anti-solvent addition) to identify all accessible polymorphs.[7]

-

Analytical Characterization : Use techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize and distinguish the different forms.

-

Select Desired Form : Identify the polymorph with the optimal balance of solubility and stability for your application and develop a robust crystallization protocol to produce it consistently.[14]

By systematically applying these principles and protocols, researchers can effectively diagnose the root cause of low solubility in sulfonamide intermediates and implement rational, evidence-based strategies to overcome these challenges, accelerating the pace of research and development.

References

- National Center for Biotechnology Information. PubChem Blog: Solubilization techniques used for poorly water-soluble drugs.

- Gaurav Kr. Intro to Solubilization Aspects of Active Pharmaceutical Ingredients.

- Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Published July 26, 2021.

- ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Published August 6, 2025.

- Acme Formulation. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Published April 19, 2022.

- Jensen OJ, Fox CL Jr. Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. The Journal of Urology. 1943;49(3):334-340.

- BenchChem. Technical Support Center: Crystallinity of Sulfonamide Compounds.

- Felmeister A. 9 Solubility and Distribution Phenomena. In: Martin's Physical Pharmacy and Pharmaceutical Sciences.

- Med simplified. Crystalluria by sulfonamides and effect of pKa. Published November 21, 2020.

- Sainz-Díaz CI, Pérez de la Luz A, Barrientos-Salcedo C, Francisco-Márquez M, Soriano-Correa C. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. J Comput Aided Mol Des. 2022;36(8):549-562.

- Jeliński T, Cysewski P. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules. 2023;28(13):5047.

- Academia.edu. Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents.

- Kang SI, Bae YH. pH-induced solubility transition of sulfonamide-based polymers. J Control Release. 2002;80(1-3):145-155.

- Perlovich GL, Kazachenko VP, Strakhova NN, Raevsky OA. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Published August 10, 2025.

- KoreaScience. Study on the Polymorphism of Sulfa Drugs.

- Jeliński T, Cysewski P, Przybyłek M. Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. Int J Pharm. 2019;570:118682.

- ResearchGate. (PDF) Polymorphism in Sulfanilamide-D4. Published August 6, 2025.

- Elder DP, Holm R. The Utility of Sulfonate Salts in Drug Development. ResearchGate. Published August 30, 2025.

- BenchChem. Troubleshooting common issues in sulfonamide synthesis reactions.

- ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Published 2021.

- Cagle WE, inventor; Alcon Laboratories Inc, assignee. Method for enhancing solubility of trimethoprim with sodium sulfacetamide, and synergistic pharmaceutical compositions derived therefrom. United States patent US5008255A. 1991 Apr 16.

- Holguín AR, Rodríguez G, Martínez F. Preferential solvation of some sulfonamides in 1,4-dioxane + water co-solvent mixtures at 298.15 K according to the inverse Kirkwood-Buff integrals method. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales. 2014;38(146):104-114.

- Sainz-Díaz CI, Pérez de la Luz A, Barrientos-Salcedo C, Francisco-Márquez M, Soriano-Correa C. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. Published July 7, 2022.

- Simone M, et al. Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal.

- The BMJ. SOLUBILITY OF SULPHONAMIDES. Published January 7, 2026.

- Serajuddin ATM. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007;59(7):603-616.

- Sanli N, Sanli S, Ozkan G, et al. Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. J Chem Eng Data. 2009;54(8):2293-2298.

- ResearchGate. The pK a values of the sulfonamides studied.

- Kang SI, Bae YH. pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. Published May 2002.

- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Published March 15, 2024.

- ResearchGate. Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Published August 10, 2025.

- Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation.

- Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.

- BenchChem. Technical Support Center: Enhancing the Biological Activity of Sulfonamide Derivatives.

- SciSpace. Thermodynamic study of the solubility of some sulfonamides in cyclohexane.

- Reddit. Reaction intermediate being poorly soluble - any workarounds? Published October 12, 2025.

- ResearchGate. Recent Advances in the Synthesis of Sulfonamides Intermediates. Published December 6, 2024.

Sources

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 2. m.youtube.com [m.youtube.com]

- 3. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide [mdpi.com]

- 9. reddit.com [reddit.com]

- 10. bmj.com [bmj.com]

- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study on the Polymorphism of Sulfa Drugs -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]

Technical Support Center: Scale-Up of N-(2-cyanoethyl)methanesulfonamide

Topic: Scale-up challenges for N-(2-cyanoethyl)methanesulfonamide synthesis Role: Senior Application Scientist Audience: Process Chemists & Drug Development Researchers

Introduction: The Critical Path

Welcome to the Technical Support Center. You are likely synthesizing This compound as a critical intermediate for JAK inhibitors (e.g., Baricitinib). While the chemistry appears deceptively simple—a nucleophilic attack of a primary amine on a sulfonyl chloride—scale-up introduces non-linear variables that do not exist on the gram scale.

This guide addresses the three "Silent Killers" of this specific process:

-

Thermal Runaway: The exothermic nature of sulfonyl chloride addition.

-

The "Bis" Impurity: Over-sulfonylation leading to N,N-disubstituted byproducts.

-

Salt Clogging: The hydrodynamic failure of filtration units due to fine amine salts.

Module 1: Reaction Kinetics & Exotherm Management

Q: I am observing a rapid temperature spike (>15°C) immediately upon adding Methanesulfonyl Chloride (MsCl). How do I control this on a 100g+ scale?

A: The reaction between 3-aminopropionitrile and MsCl is highly exothermic (

Troubleshooting Protocol:

-

Dosing Control: Switch from "Addition" to "Dosing." Use a peristaltic pump or dropping funnel to add MsCl.

-

Target Rate: 1.0 equivalent over 60–90 minutes .

-

Temperature Limit: Maintain internal reactor temperature (

) between 0°C and 5°C .

-

-